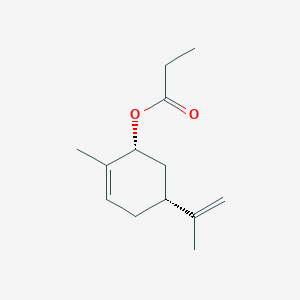

Carvyl propionate, cis-(+/-)-

Description

Contextualization and Significance of Carvyl Propionate (B1217596), cis-(+/-)- within Chemical Biology and Natural Products Chemistry

The significance of carvyl propionate in natural products chemistry stems directly from its relationship with carvone (B1668592), a monoterpene ketone found abundantly in the essential oils of spearmint (Mentha spicata) and caraway seeds (Carum carvi). bionity.comwikipedia.org Carvone itself is a well-established natural product, and its derivatives, including carvyl propionate, are of interest for their sensory properties and potential biological activities. wikipedia.orgnih.gov

In chemical biology, the study of compounds like carvyl propionate provides insights into molecular recognition, particularly in olfaction. The interaction of specific stereoisomers with chiral olfactory receptors is a key area of research, explaining why different isomers of a compound can elicit distinct smells. bionity.comacs.org The classification of carvyl propionate as a flavoring substance by bodies such as the Flavor and Extract Manufacturers' Association (FEMA) underscores its relevance and the importance of understanding its behavior within biological systems. nih.govthegoodscentscompany.com Research into this and related alicyclic compounds helps to build a comprehensive understanding of structure-activity relationships in flavor chemistry. femaflavor.org

Historical Perspectives and Early Investigations on Carvyl Propionate, cis-(+/-)- Analogs and Stereoisomers

The history of carvyl propionate is intrinsically linked to that of its parent compound, carvone. Carvone was first isolated as a pure compound in the 1840s and its structure was fully elucidated in 1894. bionity.comwikipedia.org Early research focused on isolating and identifying constituents of essential oils. The discovery that the two enantiomers of carvone—(S)-(+)-carvone from caraway and (R)-(-)-carvone from spearmint—had distinct odors was a landmark finding in stereochemistry. bionity.comacs.org

The synthetic preparation of carvone from limonene (B3431351), a readily available byproduct of the citrus industry, was a significant development that made carvone and its derivatives more accessible for commercial and research purposes. wikipedia.org This paved the way for the synthesis and investigation of various carvyl esters, including the propionate analog. Broader investigations into the chemistry of alicyclic compounds gained significant traction throughout the 20th century, with systematic safety and property evaluations, such as the FEMA GRAS assessments beginning in the 1990s, providing a more formal context for the study of these molecules as flavor ingredients. nih.govfemaflavor.org

Current Research Trajectories and Emerging Paradigms for Carvyl Propionate, cis-(+/-)-

Modern research involving carvyl propionate and related esters often focuses on "green chemistry" and sustainability, particularly in the area of synthesis. One prominent trajectory is the use of biocatalysis, where enzymes like lipases are employed to catalyze esterification reactions under mild conditions. nih.gov This approach is explored for the synthesis of various flavor esters, offering an alternative to traditional chemical methods that may require harsher conditions. mdpi.com The development of enzymatic processes for creating specific α-amino esters also highlights the broader trend of using biocatalysts for precise, stereoselective synthesis. nih.gov

Stereochemical Implications and Isomeric Specificities of Carvyl Propionate, cis-(+/-)-

Stereochemistry is paramount to the identity and function of carvyl propionate. The molecule possesses two stereocenters and a cis/trans isomerism related to the substituents on the cyclohexane (B81311) ring. The designation "cis-(+/-)-" specifies the relative orientation of the isopropenyl and propionyloxy groups (on the same side of the ring) and indicates a racemic mixture of the two corresponding enantiomers. stanford.edunist.govnist.gov

Chemical Data

Table 1: Physicochemical Properties of Carvyl Propionate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₂₀O₂ | nist.govnist.gov |

| Molecular Weight | 208.30 g/mol | stanford.edunist.gov |

| CAS Number | 145032-50-4 (for cis-isomer) | nist.govnist.gov |

| Appearance | Colorless Liquid | bionity.com |

| Classification | Menthane Monoterpenoid | hmdb.ca |

| Boiling Point | 78-80 °C at 0.2 mm Hg | nih.gov |

Table 2: Compound Stereoisomer Information

| Isomer Name | CAS Number | Stereochemistry Notes |

|---|---|---|

| Carvyl Propionate, cis-(+/-)- | 145032-50-4 | Racemic mixture of cis isomers. stanford.edunist.gov |

| Carvyl Propionate, trans-(-)- | Not explicitly found | A trans isomer. nih.gov |

| (-)-Carvyl propionate | 97-45-0 | Often refers to a mixture of isomers derived from l-carveol. jk-sci.comchemspider.com |

| trans-Carvyl propionate | Not explicitly found | General term for the trans stereoisomer. nist.govnist.gov |

Structure

2D Structure

Properties

CAS No. |

145032-50-4 |

|---|---|

Molecular Formula |

C13H20O2 |

Molecular Weight |

208.30 g/mol |

IUPAC Name |

[(1R,5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl] propanoate |

InChI |

InChI=1S/C13H20O2/c1-5-13(14)15-12-8-11(9(2)3)7-6-10(12)4/h6,11-12H,2,5,7-8H2,1,3-4H3/t11-,12-/m1/s1 |

InChI Key |

DFVXNZOMAOGTBL-VXGBXAGGSA-N |

Isomeric SMILES |

CCC(=O)O[C@@H]1C[C@@H](CC=C1C)C(=C)C |

Canonical SMILES |

CCC(=O)OC1CC(CC=C1C)C(=C)C |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Carvyl Propionate, Cis +/

Total Synthesis Approaches to Carvyl Propionate (B1217596), cis-(+/-)-

The total synthesis of cis-(+/-)-carvyl propionate hinges on the stereocontrolled formation of the precursor alcohol, cis-carveol, followed by esterification. The strategic selection of precursors and reagents is paramount to achieving high yields and the desired stereoisomer.

Stereoselective Synthesis of the cis Diastereomer

The synthesis of the cis diastereomer of carvyl propionate is most effectively achieved through the stereoselective reduction of carvone (B1668592), a readily available starting material. The choice of reducing agent is critical in directing the hydride attack to furnish the corresponding cis-carveol.

One of the most effective methods for this transformation is the Luche reduction, which employs sodium borohydride (B1222165) (NaBH₄) in the presence of a cerium(III) chloride (CeCl₃) catalyst. This method is known for its high chemo- and diastereoselectivity in the reduction of α,β-unsaturated ketones. The reduction of R-(-)-carvone using the NaBH₄/CeCl₃ system in methanol (B129727) at room temperature can yield (-)-cis-carveol (B72456) in high yields, often around 80%. researchgate.net

Another powerful reducing agent for this purpose is lithium aluminum hydride (LiAlH₄). The reduction of (-)-carvone (B1668593) with LiAlH₄ has also been demonstrated to produce (-)-cis-carveol with high selectivity. researchgate.net

Once the desired cis-carveol is obtained, the final step is the esterification with propionic acid or a more reactive derivative, such as propionyl chloride or propionic anhydride. Standard esterification conditions, for instance, using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be employed to furnish cis-carvyl propionate.

Table 1: Stereoselective Reduction of Carvone to cis-Carveol

| Reducing Agent | Solvent | Temperature | Yield of cis-Carveol | Reference |

|---|---|---|---|---|

| NaBH₄ / CeCl₃·7H₂O | Methanol | 20°C | ~80% | researchgate.net |

| LiAlH₄ | Diethyl ether | Reflux | High | researchgate.net |

Enantioselective Synthesis of Racemic Carvyl Propionate, cis-(+/-)-

The synthesis of racemic cis-(+/-)-carvyl propionate involves the use of a racemic starting material or a non-stereoselective reaction at a key step. A common approach is to start with racemic carvone, which is a mixture of (R)-(-)-carvone and (S)-(+)-carvone.

The reduction of racemic carvone using the aforementioned methods, such as the Luche reduction, will yield a racemic mixture of cis-carveol. Subsequent esterification of this racemic alcohol with propionic acid or its derivatives will result in the formation of racemic cis-(+/-)-carvyl propionate.

Alternatively, a kinetic resolution of racemic carveol (B46549) can be employed. This involves using a chiral catalyst or an enzyme to selectively acylate one of the enantiomers of carveol, leaving the other enantiomer unreacted. While this method can provide enantiomerically enriched cis-carvyl propionate, it is important to note that the theoretical maximum yield for the desired enantiomer is 50%. Lipases are particularly effective for this purpose, as will be discussed in the biocatalysis section.

Strategic Key Precursors and Building Blocks in Carvyl Propionate, cis-(+/-)- Synthesis

The most strategically important precursor for the synthesis of cis-(+/-)-carvyl propionate is carvone . Carvone exists as two enantiomers, (R)-(-)-carvone, which is the principal component of spearmint oil, and (S)-(+)-carvone, found in caraway and dill seed oils. google.com The availability of both enantiomers from natural sources makes them attractive starting materials.

Limonene (B3431351) is another crucial building block, as it serves as a precursor for the synthesis of carvone. google.com The oxidation of limonene can lead to the formation of carveol and carvone. For instance, the biotransformation of d-limonene by certain microorganisms can yield (+)-trans-carveol, which can then be oxidized to (+)-carvone. nih.gov

The general synthetic pathway can be summarized as: Limonene → Carvone → cis-Carveol → cis-Carvyl Propionate

Biocatalytic Routes for Carvyl Propionate, cis-(+/-)- Production and Transformation

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes and whole-cell systems can be employed for the production of cis-(+/-)-carvyl propionate, often with high stereo- and regioselectivity under mild reaction conditions.

Enzyme-Mediated Esterification and Transesterification Pathways

Lipases are a class of enzymes that are highly efficient in catalyzing esterification and transesterification reactions. They are widely used in the synthesis of flavor and fragrance esters. The enzymatic synthesis of carvyl propionate can be achieved by the direct esterification of carveol with propionic acid or by transesterification using a propionate ester as the acyl donor.

Candida antarctica lipase (B570770) B (CALB), often immobilized and commercially available as Novozym 435, is a particularly effective biocatalyst for the esterification of terpene alcohols. znaturforsch.com The reaction can be carried out in a solvent-free system or in an organic solvent. The use of an immobilized enzyme allows for easy separation from the reaction mixture and reuse of the biocatalyst.

A key advantage of enzymatic esterification is the potential for kinetic resolution of racemic carveol. Lipases often exhibit enantioselectivity, meaning they will acylate one enantiomer at a much faster rate than the other. This allows for the production of enantiomerically enriched cis-carvyl propionate and the recovery of the unreacted enantiomer of cis-carveol.

Table 2: Lipase-Catalyzed Esterification of Alcohols

| Lipase Source | Acyl Donor | Substrate Alcohol | Key Finding |

|---|---|---|---|

| Candida antarctica (Novozym 435) | Propionic acid | Anisyl alcohol | Successful esterification in a green solvent. queensu.ca |

Microbial Fermentation and Biotransformation Pathways to Carvyl Propionate, cis-(+/-)-

While the direct microbial fermentation of a simple carbon source to cis-(+/-)-carvyl propionate has not been extensively reported, microbial biotransformation provides a viable route to produce the key precursor, carveol. Several microorganisms are capable of hydroxylating limonene to produce carveol.

The bacterium Rhodococcus opacus PWD4 has been shown to hydroxylate d-limonene to produce (+)-trans-carveol with high regiospecificity. nih.gov Another strain, Rhodococcus erythropolis DCL14, can convert (-)-trans-carveol (B1215196) to (R)-(-)-carvone. queensu.ca

Fungi have also demonstrated the ability to transform limonene. An endophytic fungus, Aspergillus flavus IIIMF4012, isolated from Rosa damascena, was reported to convert D-limonene into a mixture of cis-carveol (23.82%) and trans-carveol (17.21%). tandfonline.com This provides a direct biocatalytic route to the desired cis-carveol precursor.

Microbial biotransformation: Conversion of limonene to cis-carveol using a suitable microorganism like Aspergillus flavus.

Enzymatic esterification: Subsequent esterification of the produced cis-carveol with propionic acid or a derivative using a lipase such as CALB.

Table 3: Microbial Biotransformation of Limonene to Carveol

| Microorganism | Substrate | Major Product(s) | Yield/Conversion | Reference |

|---|---|---|---|---|

| Rhodococcus opacus PWD4 | d-Limonene | (+)-trans-Carveol | 94-97% | nih.gov |

| Aspergillus flavus IIIMF4012 | D-Limonene | cis-Carveol and trans-Carveol | 23.82% cis, 17.21% trans | tandfonline.com |

Chemoenzymatic Integration in the Synthesis of Carvyl Propionate, cis-(+/-)-

The synthesis of flavor and fragrance esters such as carvyl propionate is increasingly benefiting from the integration of enzymatic processes with traditional chemical methods, a field known as chemoenzymatic synthesis. This approach leverages the high selectivity and mild reaction conditions of biocatalysts, most notably lipases, to achieve efficient and environmentally benign synthetic routes. nih.gov Lipases are particularly well-suited for the esterification of terpene alcohols like carveol, the precursor to carvyl propionate. nih.govmdpi.com

The core of the chemoenzymatic synthesis of cis-(+/-)-carvyl propionate lies in the lipase-catalyzed esterification of cis-(+/-)-carveol with a propionyl group donor. While a specific, detailed protocol for cis-(+/-)-carvyl propionate is not extensively documented in publicly available literature, the general principles of lipase-catalyzed ester synthesis are well-established and can be applied. nih.govnih.gov The reaction typically involves the incubation of the alcohol (carveol) and an acyl donor, such as propionic acid or its activated esters (e.g., vinyl propionate), with a suitable lipase in an organic solvent.

Several factors are critical for the successful lipase-catalyzed synthesis of carvyl esters. The choice of lipase is paramount, with lipases from Candida antarctica (immobilized as Novozym 435) and Thermomyces lanuginosus being frequently employed due to their broad substrate specificity and stability. nih.gov The reaction medium also plays a crucial role; non-aqueous solvents are generally used to shift the reaction equilibrium towards ester synthesis. The selection of the acyl donor can also influence the reaction rate and final yield.

A generalized chemoenzymatic approach would involve the following steps:

Preparation of the reaction mixture: cis-(+/-)-carveol and a propionyl donor are dissolved in a suitable organic solvent.

Addition of the biocatalyst: An immobilized lipase is added to the mixture.

Reaction: The mixture is incubated under controlled temperature and agitation for a specific duration.

Work-up and purification: The enzyme is filtered off, and the carvyl propionate is isolated and purified from the reaction mixture.

The use of ultrasound has been shown to enhance the efficiency of lipase-catalyzed esterification by improving mass transfer, potentially reducing reaction times and enzyme loading. nih.gov

Analog and Derivative Synthesis of Carvyl Propionate, cis-(+/-)- for Mechanistic Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and agrochemistry to understand how the chemical structure of a compound influences its biological activity. For carvyl propionate, such studies would involve the systematic modification of its molecular structure to identify key pharmacophores and optimize its desired properties. This can be conceptually divided into modifications of the ester moiety and the cyclohexene (B86901) ring system.

Ester Moiety Modifications of Carvyl Propionate

Modifying the ester group of carvyl propionate can provide valuable insights into the role of this functionality in biological interactions. By varying the length, branching, and electronic properties of the acyl group, it is possible to probe the steric and electronic requirements of the target receptor or enzyme.

While specific SAR studies on a series of carvyl esters are not extensively reported, analogous studies on other bioactive esters provide a framework for this approach. For instance, the synthesis of a library of carvyl esters with different acyl chains (e.g., acetate (B1210297), butyrate, benzoate) could be achieved through lipase-catalyzed esterification of carveol with various carboxylic acids or their vinyl esters. The biological activity of these analogs would then be evaluated to establish a relationship between the nature of the ester group and the observed activity.

Table 1: Hypothetical Ester Moiety Modifications of Carvyl Propionate for SAR Studies

| Acyl Group | Resulting Carvyl Ester | Rationale for Modification |

| Acetyl | Carvyl Acetate | Shorter alkyl chain to probe steric tolerance. |

| Butyryl | Carvyl Butyrate | Longer alkyl chain to investigate hydrophobic interactions. |

| Benzoyl | Carvyl Benzoate | Aromatic group to explore π-π stacking interactions. |

| Trifluoroacetyl | Carvyl Trifluoroacetate | Electron-withdrawing group to alter electronic properties. |

Cyclohexene Ring System Modifications within the Carvyl Propionate Framework

The cyclohexene ring of carvyl propionate offers multiple sites for modification, which can significantly impact the molecule's conformation and biological activity. SAR studies focusing on this part of the molecule can reveal the importance of the double bond, the methyl group, and the isopropenyl group for biological activity.

Research on the synthesis of carvone derivatives provides a strong basis for understanding potential modifications to the carvyl propionate framework. nih.govresearchgate.net Carvone, the ketone precursor to carveol, has been the subject of numerous derivatization studies. These modifications, which could be adapted to carvyl propionate, include:

Modification of the Isopropenyl Group: The exocyclic double bond of the isopropenyl group is a common site for chemical transformation. Epoxidation, hydration, or hydrohalogenation of this double bond can lead to a variety of analogs with altered polarity and reactivity.

Modification of the Endocyclic Double Bond: The double bond within the cyclohexene ring can be subjected to reactions such as epoxidation, dihydroxylation, or hydrogenation. These modifications would alter the planarity and electronic properties of the ring.

Introduction of Substituents: New functional groups can be introduced onto the cyclohexene ring to probe specific interactions with a biological target.

A study on the anti-inflammatory activity of carvone derivatives demonstrated that modifications to the isopropenyl group, such as conversion to an alcohol or an ether, can modulate biological activity. researchgate.net Another study explored the synthesis of amidrazone derivatives containing a cyclohexene carboxylic acid moiety, highlighting how changes in the ring's saturation and substitution pattern affect antiproliferative and anti-inflammatory properties. nih.gov

Table 2: Potential Cyclohexene Ring Modifications for SAR Studies of Carvyl Propionate Analogs

| Modification Site | Type of Modification | Potential Analog Structure (as propionate ester) | Rationale |

| Isopropenyl Group | Epoxidation | 8,9-Epoxy-carvyl propionate | Introduce a polar, reactive epoxide ring. |

| Isopropenyl Group | Hydration | 8-Hydroxy-carvyl propionate | Increase polarity and potential for hydrogen bonding. |

| Endocyclic Double Bond | Hydrogenation | Dihydrocarvyl propionate | Remove the endocyclic double bond to assess its importance. |

| Cyclohexene Ring | Introduction of a heteroatom | Aza-carvyl propionate analog | Alter the ring electronics and potential for hydrogen bonding. |

Development of Novel Synthetic Methodologies Applicable to Carvyl Propionate, cis-(+/-)-

The development of novel synthetic methodologies is crucial for accessing new chemical space and improving the efficiency and stereoselectivity of synthesis. While specific novel methods for the direct synthesis of cis-(+/-)-carvyl propionate are not prominent in the literature, advancements in the synthesis of its precursor, carvone, and related terpenes are highly relevant.

One area of development is the use of stereoselective synthesis to control the configuration of the chiral centers in the molecule. For instance, a highly stereo- and enantio-selective synthesis of functionalized chiral derivatives of the A-ring of taxanes has been developed starting from (R)-carvone, demonstrating the utility of this terpene as a chiral building block. psu.edu Such strategies could be adapted to synthesize specific stereoisomers of carvyl propionate for more detailed biological evaluation.

Another area of innovation lies in the development of more efficient and environmentally friendly catalytic systems. For example, the synthesis of taxane (B156437) A-ring derivatives has been achieved through a route that includes a 1,3-enone transposition of a carvone derivative, showcasing a method to introduce functionality at specific positions of the cyclohexene ring. psu.edu

The synthesis of novel heterocyclic derivatives of carvone, such as 1,2,3-triazoles, has also been explored, indicating the potential to create highly functionalized analogs of carvyl propionate with potentially new biological activities. researchgate.net These approaches often utilize "click chemistry," a powerful tool for the rapid and efficient synthesis of complex molecules.

Furthermore, the development of synthetic routes to carbocyclic nucleoside analogs has, in some cases, utilized chiral building blocks derived from terpenes, highlighting the broader applicability of these natural products in the synthesis of complex molecules. nih.gov Although not directly applied to carvyl propionate, these advanced synthetic strategies demonstrate the potential for creating novel and diverse derivatives for future SAR studies.

Advanced Analytical and Characterization Techniques for Carvyl Propionate, Cis +/

High-Resolution Spectroscopic Methodologies for Structural Elucidation of Carvyl Propionate (B1217596), cis-(+/-)-

Spectroscopic techniques are indispensable for probing the molecular structure of carvyl propionate. High-resolution methods provide detailed information about the connectivity of atoms, their spatial arrangement, and the nature of the chemical bonds within the molecule.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the complete chemical structure of organic molecules in solution. For a molecule like carvyl propionate, with its multiple chiral centers and complex proton environment, 2D NMR experiments are crucial for unambiguous assignments.

One-dimensional ¹H and ¹³C NMR provide initial information on the chemical environment of the protons and carbons. However, for definitive stereochemical and regiochemical assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These techniques reveal proton-proton couplings, direct carbon-proton correlations, and long-range carbon-proton correlations, respectively, which are essential for piecing together the molecular puzzle. The cis/trans equilibrium state of the molecule can also be investigated using specialized NMR studies. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Carvyl Propionate, cis-(+/-)- This table presents predicted data, as comprehensive experimental data for this specific isomer is not readily available in the public domain. Predictions are based on standard chemical shift values and known effects of substituents.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | 5.3 - 5.5 | 72 - 75 |

| 2 | 5.5 - 5.7 | 133 - 136 |

| 3 | 2.0 - 2.2 | 30 - 33 |

| 4 | 2.1 - 2.3 | 40 - 43 |

| 5 | 2.3 - 2.5 | 47 - 50 |

| 6 | 5.4 - 5.6 | 124 - 127 |

| 7 (C=O) | - | 173 - 176 |

| 8 (CH₂) | 2.2 - 2.4 (q) | 27 - 30 |

| 9 (CH₃) | 1.0 - 1.2 (t) | 9 - 12 |

| 10 (CH₃) | 1.7 - 1.9 | 20 - 23 |

| 11 (C) | - | 148 - 151 |

| 12 (=CH₂) | 4.7 - 4.9 | 108 - 111 |

| 13 (CH₃) | 1.7 - 1.8 | 20 - 23 |

Advanced Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Metabolite Identification of Carvyl Propionate, cis-(+/-)-

Advanced mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a key technique for confirming the molecular weight and elucidating the fragmentation pathways of carvyl propionate. nih.gov This information is vital for structural confirmation and for identifying potential metabolites in biological systems. nih.gov

In a typical MS/MS experiment, the protonated or deprotonated molecular ion of carvyl propionate (with a molecular weight of 208.2967 g/mol ) is selected and subjected to collision-induced dissociation (CID). nist.govnist.gov The resulting fragment ions provide a "fingerprint" of the molecule's structure. For instance, a characteristic fragmentation would be the loss of the propionate group. The accurate mass measurements obtained from high-resolution mass spectrometry can help determine the elemental composition of the parent ion and its fragments. nih.gov

Table 2: Plausible Mass Spectrometric Fragments of Carvyl Propionate, cis-(+/-)-

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance |

| 208.1463 | [C₁₃H₂₀O₂]⁺ | Molecular Ion |

| 151.1123 | [C₁₀H₁₅O]⁺ | Loss of propionyl group (C₃H₅O) |

| 134.1096 | [C₁₀H₁₄]⁺ | Loss of propionic acid (C₃H₆O₂) |

| 93.0704 | [C₇H₉]⁺ | Further fragmentation of the carvone-like ring |

| 57.0340 | [C₃H₅O]⁺ | Propionyl cation |

The identification of metabolites often involves comparing the MS/MS spectra of compounds found in biological samples to that of the parent drug. mdpi.com Common metabolic transformations include hydroxylation, oxidation, and conjugation, all of which would result in predictable mass shifts from the parent compound.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis in Carvyl Propionate, cis-(+/-)-

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. youtube.com These two techniques are complementary, as some molecular vibrations are more active in the IR spectrum while others are more prominent in the Raman spectrum. kurouskilab.commorressier.com

For carvyl propionate, IR spectroscopy is particularly useful for identifying the strong absorption band of the carbonyl (C=O) group in the ester function, which is expected in the range of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester group would also be visible. Raman spectroscopy, on the other hand, is excellent for detecting the C=C bonds in the cyclohexene (B86901) ring and the isopropenyl group, which might show weaker signals in the IR spectrum. spectroscopyonline.com

Table 3: Key Vibrational Frequencies for Carvyl Propionate, cis-(+/-)-

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=O (Ester) | Stretch | 1730 - 1750 (Strong) | 1730 - 1750 (Weak) |

| C-O (Ester) | Stretch | 1150 - 1250 (Strong) | Moderate |

| C=C (Alkene) | Stretch | 1640 - 1680 (Medium-Weak) | 1640 - 1680 (Strong) |

| =C-H | Stretch | 3010 - 3095 (Medium) | 3010 - 3095 (Strong) |

| C-H (Alkyl) | Stretch | 2850 - 2960 (Strong) | 2850 - 2960 (Strong) |

Chromatographic Techniques for Separation, Purity Assessment, and Isomeric Resolution of Carvyl Propionate, cis-(+/-)-

Chromatography is essential for separating carvyl propionate from reaction mixtures or natural extracts, assessing its purity, and resolving its different isomeric forms.

Enantioselective Gas Chromatography (GC) for Racemic Resolution of Carvyl Propionate, cis-(+/-)-

Since carvyl propionate, cis-(+/-)- exists as a racemic mixture of enantiomers, enantioselective gas chromatography (GC) is the method of choice for their separation and quantification. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

The selection of the appropriate chiral column, often based on modified cyclodextrins, is critical for achieving baseline separation of the (+) and (-) enantiomers. The operating conditions, such as the temperature program and the carrier gas flow rate, must be carefully optimized to maximize resolution.

High-Performance Liquid Chromatography (HPLC) for Isomeric and Derivative Separation of Carvyl Propionate

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of carvyl propionate, particularly for separating it from its diastereomers (like trans-carvyl propionate) and other related compounds or derivatives. nih.govscilit.com Reversed-phase HPLC (RP-HPLC), using a nonpolar stationary phase (like C18) and a polar mobile phase (such as acetonitrile/water or methanol (B129727)/water), is commonly employed. walshmedicalmedia.com

The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The method's parameters, including the mobile phase composition, flow rate, and column temperature, can be adjusted to optimize the separation of carvyl propionate from impurities or its trans isomer. researchgate.net For preparative applications, HPLC can be used to isolate pure isomers for further study. nih.gov

X-ray Crystallography and Diffraction Studies of Carvyl Propionate, cis-(+/-)- Derivatives (if crystalline forms are available)

As of the latest available research, specific X-ray crystallography and diffraction data for crystalline forms of cis-(+/-)-carvyl propionate or its immediate derivatives are not present in the public domain. The successful application of this technique hinges on the ability to produce a single, high-quality crystal of the compound, which can be a significant challenge for oils or low-melting solids, a common characteristic of terpene esters.

Should a crystalline derivative of cis-(+/-)-carvyl propionate be synthesized and isolated, X-ray crystallography would provide the most definitive determination of its solid-state conformation and the precise arrangement of its atoms in the crystal lattice. This powerful technique would yield detailed information on bond lengths, bond angles, and torsional angles, offering an unambiguous assignment of the relative stereochemistry of the chiral centers.

Chiroptical Spectroscopy for Absolute Configuration Determination of Carvyl Propionate, cis-(+/-)-

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are invaluable for determining the absolute configuration of enantiomers in solution. For a chiral molecule like carvyl propionate, Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are the most pertinent chiroptical techniques.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. This differential absorption is only observed in the region of the electromagnetic spectrum where the molecule has a chromophore that absorbs light. In the case of carvyl propionate, the key chromophore is the carbonyl group (C=O) of the propionate ester and the carbon-carbon double bond (C=C) within the cyclohexene ring.

Table 1: Predicted Relative Populations of (S)-(+)-Carvone Conformers

| Conformer | Relative Population (%) |

| CE1 (equatorial) | 52 |

| CE2 (equatorial) | 24 |

| CE3 (equatorial) | 24 |

This data is for the parent compound, (S)-(+)-carvone, and is illustrative of the conformational analysis required for its derivatives. acs.org

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of a chiral substance with the wavelength of plane-polarized light. leidenuniv.nlwikipedia.org A plot of specific rotation versus wavelength is known as an ORD curve. The shape of the ORD curve, particularly in the vicinity of a chromophore's absorption band, can provide valuable information about the stereochemistry of the molecule. libretexts.org

The phenomenon known as the Cotton effect, which is a combination of both circular dichroism and the variation of optical rotation, is central to ORD analysis. libretexts.org For a compound like carvyl propionate, the carbonyl chromophore is expected to produce a significant Cotton effect in the ORD spectrum. vt.edu

Theoretical calculations of optical rotation are complex and must account for vibrational corrections to achieve agreement with experimental data. vt.edu For carvone (B1668592), it has been demonstrated that without these corrections, the calculated sign of the optical rotation can be opposite to what is observed experimentally. vt.edu Solvents can also have a significant effect on the ORD and CD of a molecule, a factor that must be considered in any chiroptical analysis. vt.edu

Table 2: Calculated Optical Rotation of (S)-(+)-Carvone in Cyclohexane (B81311)

| Method | Predicted Optical Rotation [α]D (deg dm⁻¹ (g/mL)⁻¹) |

| B3LYP/aDZ Avg | - |

| G3MP2 Avg | - |

Specific values for the calculated optical rotation of (S)-(+)-carvone using these methods in cyclohexane were noted to be opposite in sign to experimental data without vibrational corrections, highlighting the complexity of these calculations. vt.edu

Mechanistic and Molecular Level Biological Interactions of Carvyl Propionate, Cis +/ Excluding Human Clinical Data, Dosage, Safety/toxicity

Receptor Binding and Activation Profiles of Carvyl Propionate (B1217596), cis-(+/-)- in Olfactory Systems (Non-Human Model Systems)

There is no specific information available from in vitro or in vivo studies that characterizes the binding and activation of olfactory receptors by cis-(+/-)-carvyl propionate. Research in olfaction often focuses on parent compounds or more commercially significant derivatives.

In vitro Ligand-Binding Assays with Recombinant Olfactory Receptors

No studies were identified that have utilized in vitro ligand-binding assays with recombinant olfactory receptors to determine the binding affinity or efficacy of cis-(+/-)-carvyl propionate. While the parent ketone, R-carvone, has been shown to activate specific olfactory receptors in model organisms, this data cannot be directly extrapolated to its propionate ester derivative. nih.gov The ester functional group significantly alters the molecule's size, polarity, and conformational flexibility, which would in turn affect its interaction with receptor binding pockets.

Electrophysiological Responses of Carvyl Propionate, cis-(+/-)- in Insect Antennal Systems

Similarly, no published research was found that details the electrophysiological responses (e.g., via electroantennography or single-sensillum recording) of any insect antennal systems to cis-(+/-)-carvyl propionate. While these techniques are standard in insect olfactory research for characterizing the responses to semiochemicals, carvyl propionate has not been a reported subject of such investigations. mdpi.com Studies on other esters in insects have shown that antennal esterases can rapidly hydrolyze these compounds, which would influence the neural response. nih.govnih.gov

Enzymatic Transformations and Biotransformation Pathways of Carvyl Propionate, cis-(+/-)- in Model Biological Systems

Specific data on the enzymatic transformation of cis-(+/-)-carvyl propionate is not available. However, general principles of ester and terpenoid metabolism can provide a hypothetical framework for its biotransformation.

Esterase-Mediated Hydrolysis Mechanisms of Carvyl Propionate, cis-(+/-)-

No studies have specifically investigated the esterase-mediated hydrolysis of cis-(+/-)-carvyl propionate. It is well-established that esterases, a broad class of hydrolase enzymes, catalyze the cleavage of ester bonds. nih.gov In mammals and insects, carboxylesterases are abundant and play a crucial role in the metabolism of xenobiotic esters. nih.govinchem.org Research on other monoterpene esters, such as geranyl and citronellyl acetates, has demonstrated their hydrolysis by lipases and esterases. inchem.orgnih.gov Based on these general principles, it is highly probable that cis-(+/-)-carvyl propionate would be hydrolyzed by esterases to yield its constituent alcohol, cis-(+/-)-carveol, and propionic acid. The kinetics and specificity of this reaction, however, remain uncharacterized.

Hypothetical Esterase-Mediated Hydrolysis of cis-(+/-)-Carvyl Propionate

| Substrate | Enzyme Class | Probable Products |

|---|

Cytochrome P450-Mediated Metabolic Pathways of Carvyl Propionate, cis-(+/-)-

There is no direct research on the cytochrome P450 (CYP)-mediated metabolism of cis-(+/-)-carvyl propionate. CYP enzymes are a major family of enzymes involved in the phase I metabolism of a vast array of xenobiotics, including terpenes. nih.govnih.gov These enzymes typically introduce or expose functional groups through oxidative reactions. Research on the parent monoterpene, carvone (B1668592), and its precursor, limonene (B3431351), has shown that CYPs are involved in their metabolism, catalyzing hydroxylation and other oxidative modifications. nih.gov It is plausible that the carvyl moiety of carvyl propionate could be a substrate for CYP-mediated oxidation, potentially at various positions on the cyclohexene (B86901) ring or the methyl/isopropenyl groups, likely after its initial hydrolysis to carveol (B46549).

Interactions of Carvyl Propionate, cis-(+/-)- with Microbial Systems (Focus on Biochemical Modulation, not Antimicrobial Efficacy or Toxicity)

No studies were found that investigate the specific biochemical interactions or modulation of microbial systems by cis-(+/-)-carvyl propionate. Research in this area has focused on the parent monoterpene, carvone, which is known to undergo biotransformation by various microorganisms. For instance, fungi can reduce the double bond and carbonyl group of carvone. Propionate itself is a key intermediate in the metabolism of many gut microbes. frontiersin.org Therefore, it is conceivable that microorganisms possessing esterase activity could hydrolyze carvyl propionate, subsequently metabolizing the resulting carveol and propionic acid through established terpenoid and fatty acid degradation pathways. However, without direct experimental evidence, this remains speculative.

The current body of scientific literature lacks specific data on the mechanistic and molecular-level biological interactions of Carvyl Propionate, cis-(+/-)-. While the metabolic fates of its constituent parts—the carvyl group and the propionate group—are understood in broader contexts, the unique properties and biological activities of the intact ester have not been a subject of detailed research. Future studies are necessary to elucidate its olfactory receptor binding profile, its susceptibility to enzymatic transformations, and its influence on microbial biochemistry.

Influence on Microbial Growth and Metabolic Pathway Regulation (e.g., fermentation processes)

The biological effects of carvyl propionate on microbial life are rooted in the actions of its parent alcohol, carveol, and the propionate side chain. Terpenoids can disrupt microbial cell membranes, leading to increased permeability and loss of essential ions and molecules. This disruption can inhibit growth and interfere with metabolic processes.

The propionate component is a short-chain fatty acid (SCFA), a class of molecules known to be pivotal in microbial metabolism. In gut environments, propionate is a major fermentation product with recognized effects on the host's energy balance. nih.gov It can influence microbial consortia by serving as a carbon source or by modulating the local environment. For instance, propionate can alter the mitochondrial membrane potential in epithelial cells, an effect that could influence the host-microbe interface. nih.gov The presence of a propionate-producing consortium of bacteria has been shown to restore propionate levels after antibiotic-induced dysbiosis in an in-vitro model of the human gut. nih.gov

While specific studies on carvyl propionate's effect on fermentation are not available, the impact of related SCFAs is well-documented. Acetate (B1210297), another SCFA, is produced by bacteria through pathways like the acetate kinase and phosphotransacetylase (AckA-Pta) system and plays a crucial role in microbial interactions and host immune function. nih.gov This suggests that the propionate moiety of carvyl propionate could be cleaved by microbial esterases, releasing propionate to influence the metabolic landscape.

Biochemical Pathways Modulated by Carvyl Propionate, cis-(+/-)- in Specific Microorganisms

The antimicrobial action of terpenoids often involves the modulation of specific biochemical pathways. While direct evidence for carvyl propionate is scarce, the mechanisms of its parent compound, limonene, and its precursor, carveol, offer insights. Fungi, for example, can hydroxylate D-limonene to produce isomers of carveol, indicating an interaction with microbial cytochrome P450 monooxygenases. researchgate.netfigshare.com

One study detailed the biotransformation of D-limonene by the endophytic fungus Aspergillus flavus, which resulted in a mixture of cis- and trans-carveol. researchgate.netfigshare.com This conversion highlights the interaction of the terpene with fungal enzymatic pathways. The process was successfully scaled up in a fermenter, demonstrating a significant microbial metabolic response to the terpene precursor of the carvyl moiety. researchgate.netfigshare.com Similarly, bacteria such as Rhodococcus erythropolis can convert D-limonene into carveol and carvone, showcasing the modulation of bacterial metabolic pathways. researchgate.net

The propionate moiety also has well-defined roles in biochemical signaling. It is a potent agonist for free fatty acid receptors (FFARs), such as FFAR2, which are involved in regulating metabolic homeostasis. nih.gov If carvyl propionate is hydrolyzed in a microbial environment, the released propionate could interact with these receptors on host cells, influencing pathways related to energy metabolism and inflammation.

Structure-Activity Relationships (SAR) for Mechanistic Biological Effects of Carvyl Propionate, cis-(+/-)- Analogs and Derivatives

The biological activity of a molecule like carvyl propionate is intrinsically linked to its three-dimensional shape and chemical features. Structure-activity relationship (SAR) studies help to decipher which parts of the molecule are responsible for its effects.

Correlation of Stereochemistry with Receptor Affinity and Activation

Stereochemistry—the spatial arrangement of atoms—is critical for the interaction between a molecule and its biological target. For monoterpenes, different enantiomers (mirror-image isomers) and diastereomers (non-mirror-image stereoisomers) often exhibit distinct biological activities.

In the biosynthesis of related compounds, stereospecificity is paramount. For example, the hydroxylation of (+)-limonene by a specific cytochrome P-450 hydroxylase produces (+)-trans-carveol with high specificity (97%), with only minor amounts of other stereoisomers like (-)-trans-carveol (B1215196) and (-)-cis-carveol (B72456) being formed. nih.gov This enzymatic selectivity underscores that biological systems can distinguish between subtle stereochemical differences, which in turn dictates the affinity and activation of subsequent receptors or enzymes. The specific cis-(+/-)- configuration of carvyl propionate will determine how it fits into the active sites of microbial enzymes or receptors, influencing its biological effect.

Influence of Functional Group Modifications on Biochemical Reaction Rates

Modifying the functional groups of a molecule can dramatically alter its biological activity. For carvyl propionate, key modifications could involve changing the ester group (the propionate) or altering the carvyl backbone.

SAR studies on other complex molecules demonstrate the importance of functional groups. For instance, in a series of benzanilide (B160483) inhibitors, modifications to an aryl group were found to be pivotal in regulating the compound's activity, providing valuable insights for drug design. nih.gov Similarly, in a series of N-pyridyl-benzothiazine-carboxamides, a seemingly minor chemical transformation of the base molecule led to a marked increase in analgesic activity. mdpi.com

Theoretical and Computational Chemistry Studies on Carvyl Propionate, Cis +/

Molecular Docking Studies of Carvyl Propionate (B1217596), cis-(+/-)- with Protein Receptors (Theoretical Predictions of Binding Modes)

Due to a lack of direct experimental data on the interaction of cis-(+/-)-carvyl propionate with specific protein receptors, molecular docking simulations serve as a powerful theoretical tool to predict its binding modes. These computational studies can identify potential biological targets and elucidate the molecular interactions that may govern its biological activity. By modeling the interaction of cis-(+/-)-carvyl propionate with various receptors, we can gain insights into its putative binding sites and the nature of the forces driving the ligand-receptor complex formation.

Identification of Putative Binding Sites and Residue Interactions

Based on molecular docking studies of structurally related monoterpenoids, such as carvone (B1668592) and its derivatives, it is possible to predict the likely binding behavior of cis-(+/-)-carvyl propionate with protein receptors, including olfactory receptors and various enzymes. For instance, studies on the interaction of (+)-carvone with the human olfactory receptor OR2W1 have shown that the ligand binds within a pocket formed by the third, sixth, and seventh transmembrane domains. nih.govresearchgate.net A key interaction observed was with the amino acid residue Tyr252. nih.govresearchgate.net

Similarly, in silico studies of carvone derivatives as potential inhibitors of neuraminidase have identified specific hydrogen bond interactions with residues such as Arg292, Arg371, Asp151, Trp178, Glu227, and Tyr406 within the enzyme's active site. nih.gov Furthermore, docking studies of carvone with GABA-AT and sodium channels have also been performed to understand its potential anticonvulsant activity. japsr.in

Extrapolating from these findings, it can be hypothesized that the cyclohexene (B86901) ring of cis-(+/-)-carvyl propionate would likely orient itself within a hydrophobic pocket of a target receptor. The propionate ester group could potentially form hydrogen bonds or electrostatic interactions with polar amino acid residues at the binding site. The specific residues involved would, of course, depend on the topology and amino acid composition of the individual receptor's binding pocket.

Table 1: Predicted Putative Binding Site Interactions of cis-(+/-)-Carvyl Propionate with a Hypothetical Olfactory Receptor, Based on Analogous Compounds

| Interacting Residue (Hypothetical) | Interaction Type | Predicted Distance (Å) |

| Phenylalanine | π-π Stacking | 3.5 - 4.5 |

| Leucine | Hydrophobic | 3.0 - 4.0 |

| Valine | Hydrophobic | 3.0 - 4.0 |

| Serine | Hydrogen Bond (with ester carbonyl) | 2.5 - 3.5 |

| Tyrosine | π-π Stacking / Hydrogen Bond | 3.5 - 5.0 |

This table is interactive. You can sort the data by clicking on the column headers.

Ligand-Receptor Interaction Energies and Binding Affinities

The strength of the interaction between a ligand and a receptor is quantified by its binding energy, with more negative values indicating a stronger and more stable interaction. Molecular docking simulations calculate these energies, providing a theoretical estimation of binding affinity.

For example, the docking of (+)-carvone with the olfactory receptor OR2W1 resulted in a minimum binding energy of -7.2 kcal/mol. nih.gov In another study, a carvone derivative designed as a neuraminidase inhibitor showed a binding energy of -8.30 kcal/mol, which was comparable to the commercial inhibitor oseltamivir (-8.72 kcal/mol). nih.gov Docking studies of various terpenes with inflammatory enzymes like COX-1, COX-2, 5-LOX, and PLA2 have also reported a range of binding energies, with some terpenes showing strong affinities for these targets. preprints.orgmdpi.com

Based on these analogous studies, it is predicted that cis-(+/-)-carvyl propionate would exhibit favorable binding energies with various protein targets. The exact value would be dependent on the specific receptor and the docking algorithm employed.

Table 2: Predicted Ligand-Receptor Interaction Energies for cis-(+/-)-Carvyl Propionate with Various Putative Protein Receptors (Based on Analogous Compounds)

| Putative Protein Receptor | Predicted Binding Energy (kcal/mol) | Reference Compound(s) |

| Olfactory Receptor (e.g., OR2W1) | -7.0 to -8.5 | (+)-Carvone nih.gov |

| Neuraminidase | -8.0 to -9.0 | Carvone derivatives nih.gov |

| Cyclooxygenase-2 (COX-2) | -6.0 to -7.5 | Various terpenes preprints.orgmdpi.com |

| GABA-A Receptor | -5.0 to -6.5 | Carvone japsr.in |

This table is interactive. You can sort the data by clicking on the column headers.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Mechanistic Properties of Carvyl Propionate, cis-(+/-)- Analogs

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. These models are valuable for predicting the properties of new or untested molecules, thereby guiding the design of analogs with desired characteristics.

Development of Predictive Models for Olfactory Receptor Activation Mechanisms

Predicting the odor perception of a molecule from its structure is a significant challenge in chemistry and neuroscience. QSAR models can be developed to predict the activation of specific olfactory receptors by novel compounds. For monoterpenoids, QSAR studies have been conducted to predict various biological activities, including analgesic and insecticidal effects, by correlating structural descriptors with activity. researchgate.netnih.gov

The development of a QSAR model for predicting the olfactory receptor activation by cis-(+/-)-carvyl propionate analogs would involve several key steps:

Data Collection: A dataset of structurally diverse odorant molecules with known activities towards specific olfactory receptors would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each molecule would be calculated. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical model that links the descriptors to the observed olfactory activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

Such a model could then be used to predict the olfactory profile of novel carvyl propionate analogs, aiding in the design of new fragrance compounds.

Computational Prediction of Enzyme-Mediated Biotransformation Rates

The biotransformation of xenobiotics, including flavor and fragrance compounds like cis-(+/-)-carvyl propionate, is a critical aspect of their biological fate. Computational models can predict the sites and rates of metabolism by various enzymes, primarily cytochrome P450s.

QSAR models can be developed to predict the rate of enzyme-mediated biotransformation of carvyl propionate analogs. This would involve correlating structural features of the molecules with their experimentally determined metabolic rates. Descriptors related to electronic properties, steric factors, and hydrophobicity would likely be important in such models.

Furthermore, computational tools like BioTransformer can predict the metabolic fate of small molecules by considering various enzymatic reactions. biotransformer.ca For terpenes, computational workflows have been developed to predict the products of terpene synthases, which catalyze complex cyclization reactions. researchgate.netnih.govnih.gov These approaches often combine quantum mechanics and molecular mechanics (QM/MM) to model the reaction pathways within the enzyme's active site. nih.gov

By applying these computational methods, it would be theoretically possible to predict the metabolites of cis-(+/-)-carvyl propionate and its analogs, providing valuable information on their potential biotransformation pathways in biological systems.

Environmental Distribution and Degradation Pathways of Carvyl Propionate, Cis +/ Excluding Ecotoxicity/safety Profiles

Photodegradation Mechanisms of Carvyl Propionate (B1217596), cis-(+/-)- in Atmospheric and Aqueous Compartments

Photodegradation is a critical process that breaks down chemical compounds in the environment through the action of sunlight. For a substance like carvyl propionate, which is used as a flavor and fragrance agent, its release into the environment can subject it to photochemical reactions in both the atmosphere and water systems. thegoodscentscompany.comlookchem.com

In the atmosphere, volatile organic compounds (VOCs) like carvyl propionate are primarily degraded by reacting with photochemically generated hydroxyl (OH) radicals. copernicus.orgcopernicus.org This reaction typically initiates the degradation cascade. The process for carvyl propionate would likely involve the abstraction of a hydrogen atom from one of the C-H bonds within the molecule by an OH radical. copernicus.orgnih.gov Given the molecular structure of carvyl propionate, which includes a cyclohexene (B86901) ring, a propionate ester group, and an isopropenyl group, there are multiple sites susceptible to H-atom abstraction. nist.govnist.gov The resulting alkyl radical would then react rapidly with molecular oxygen (O₂) to form a peroxy radical (RO₂). In pristine environments, these peroxy radicals can undergo further reactions, leading to the formation of more stable, oxygenated products such as alcohols, carbonyls, and hydroperoxides, which can contribute to the formation of secondary organic aerosols (SOA). copernicus.orgcopernicus.org

In aqueous environments, photodegradation can occur through direct photolysis, if the molecule absorbs light in the solar spectrum, or indirect photolysis, involving reactions with transient species like OH radicals, singlet oxygen, or triplet-state dissolved organic matter. The specific pathway for carvyl propionate in water is not well-documented, but given its ester functionality, hydrolysis (which can be acid or base-catalyzed and potentially light-influenced) could be a contributing degradation pathway alongside photochemical reactions.

Microbial Degradation Pathways of Carvyl Propionate, cis-(+/-)- in Soil and Aquatic Systems

Microbial degradation is a key process for the removal of organic chemicals from soil and water. Microorganisms in these environments possess diverse metabolic capabilities to break down complex organic molecules, using them as sources of carbon and energy. nih.govnih.gov

Numerous bacterial and fungal species are known to degrade complex organic compounds, including pesticides and hydrocarbons. nih.govnih.gov Genera such as Bacillus, Pseudomonas, Corynebacterium, and Aeromonas have been identified as capable of degrading carbaryl, another complex organic compound, suggesting that similar microbial communities could potentially metabolize carvyl propionate. nih.gov The rate and extent of degradation would depend on various environmental factors, including the microbial population density, temperature, pH, oxygen availability, and the presence of other nutrients. nih.govresearchgate.net

Persistence and Environmental Mobility of Carvyl Propionate, cis-(+/-)- Across Environmental Media

The persistence and mobility of a chemical in the environment are governed by its physicochemical properties and its susceptibility to degradation processes. scielo.br Key parameters include water solubility, the octanol-water partition coefficient (Kow), and the soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.comepa.gov

The mobility of an organic compound in soil is inversely related to its tendency to adsorb to soil particles. awsjournal.org This adsorption is primarily driven by partitioning into the soil's organic carbon content, a process quantified by the Koc value. chemsafetypro.comyoutube.com Chemicals with low Koc values are weakly adsorbed and therefore highly mobile, creating a potential for them to leach through the soil profile into groundwater. Conversely, chemicals with high Koc values are strongly adsorbed and are relatively immobile. chemsafetypro.com

For carvyl propionate, the estimated octanol-water partition coefficient (log Kow) is approximately 3.1 to 4.13. thegoodscentscompany.comhmdb.cafoodb.ca A higher log Kow value indicates greater lipophilicity (fat-solubility) and a stronger tendency to partition from water into organic phases, such as soil organic matter. wikipedia.org Using the log Kow, the Koc can be estimated. A log Kow in this range suggests a moderate to high Koc value, which would imply low to moderate mobility in soil.

Table 1: Estimated Physicochemical Properties of Carvyl Propionate This table presents estimated values from various chemical databases and prediction models.

| Property | Estimated Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₂₀O₂ | nist.govnist.gov |

| Molecular Weight | 208.30 g/mol | nist.govfoodb.ca |

| Water Solubility | 3.245 mg/L @ 25°C | thegoodscentscompany.comhmdb.ca |

| log Kow (Octanol-Water Partition Coefficient) | 3.1 - 4.13 | thegoodscentscompany.comhmdb.cafoodb.ca |

Table 2: Soil Mobility Classification Based on Koc This table provides a general classification for interpreting Koc values in the context of environmental mobility.

| Koc | log Koc | Mobility Class |

|---|---|---|

| <50 | <1.7 | Very High |

| 50 - 150 | 1.7 - 2.2 | High |

| 150 - 500 | 2.2 - 2.7 | Moderate |

| 500 - 2000 | 2.7 - 3.3 | Low |

| 2000 - 5000 | 3.3 - 3.7 | Slight |

| >5000 | >3.7 | Immobile |

Given the estimated log Kow, the log Koc for carvyl propionate would likely fall in the range of 2.7 to 3.5, suggesting low to slight mobility in most soils. However, mobility can be influenced by soil properties like pH, clay content, and cation exchange capacity. awsjournal.orgwhiterose.ac.uk

Bioaccumulation Potential of Carvyl Propionate, cis-(+/-)- in Environmental Systems (Focus on physicochemical partitioning, not biological impact)

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from the environment through all routes of exposure and accumulates to a concentration higher than that in the surrounding medium. The potential for a chemical to bioaccumulate is strongly linked to its physicochemical properties, particularly its lipophilicity. nih.govresearchgate.net

The octanol-water partition coefficient (Kow) is a widely used indicator of a chemical's bioaccumulation potential. wikipedia.orgnist.gov A high Kow value suggests that the chemical is lipophilic and will preferentially partition from water into the lipid-rich tissues of aquatic organisms. rsc.org Regulatory frameworks often use specific log Kow thresholds to screen for potentially bioaccumulative substances. nih.gov

The estimated log Kow for carvyl propionate is in the range of 3.1 to 4.13. thegoodscentscompany.comhmdb.cafoodb.ca This range suggests a moderate potential for bioaccumulation. Chemicals with a log Kow greater than 3 are often considered to have the potential to accumulate in aquatic organisms. While log Kow is a crucial screening parameter, it is not the sole determinant of bioaccumulation. Factors such as the rate of metabolism and elimination by the organism also play a significant role. However, from a purely physicochemical partitioning perspective, carvyl propionate demonstrates a tendency to move from the aqueous phase into lipid compartments. nih.govnih.gov

Applications and Industrial Relevance of Carvyl Propionate, Cis +/ Excluding Human Consumption/dosage/safety

Role of Carvyl Propionate (B1217596), cis-(+/-)- in Flavor and Fragrance Chemistry (Focus on Perception Mechanisms, Stability, and Formulation Chemistry)

While the primary focus of this article is on non-consumptive applications, the foundational knowledge of carvyl propionate's role in flavor and fragrance is crucial for understanding its industrial relevance. This compound is recognized for its sweet, fruity, and minty taste profile, accompanied by a sweet, warm, mint, and fruity aroma. lookchem.com

The olfactory profile of a chemical compound is a critical determinant of its utility in the fragrance industry. Carvyl propionate, cis-(+/-)- contributes a multifaceted sensory experience to complex chemical mixtures. Its characteristic notes are often described as minty. thegoodscentscompany.com The perception of its aroma is a result of the interaction between the molecule and olfactory receptors in the nasal cavity, a complex process that is still under active research. The specific stereochemistry of the cis-(+/-)- isomer influences its binding to these receptors, resulting in its unique scent profile.

The following table outlines the sensory descriptors associated with carvyl propionate and related compounds, highlighting the nuances in their olfactory profiles.

| Compound | Olfactory Descriptors |

| Carvyl propionate, cis-(+/-)- | Sweet, warm, minty, fruity lookchem.comthegoodscentscompany.com |

| l-Carvyl acetate (B1210297) | Spearmint, herbal, sweet, allium thegoodscentscompany.com |

| cis-Carveol | Spicy thegoodscentscompany.com |

This table provides a summary of the described olfactory characteristics of carvyl propionate and related compounds.

The stability of fragrance ingredients is a paramount concern in the formulation of consumer products. The ester linkage in carvyl propionate, cis-(+/-)- can be susceptible to hydrolysis, particularly in aqueous environments or under acidic or basic conditions. The rate of this degradation is influenced by factors such as pH, temperature, and the presence of other chemical species in the formulation. Understanding these degradation kinetics is essential for ensuring the longevity and consistent performance of a fragrance over the product's shelf life. Research in this area focuses on developing formulation strategies to protect the ester from premature degradation, thereby preserving the intended scent profile.

Carvyl Propionate, cis-(+/-)- as a Research Tool in Chemical Biology and Organic Synthesis

The unique structure of carvyl propionate, cis-(+/-)- makes it a valuable tool for researchers in the fields of chemical biology and organic synthesis.

Given its specific olfactory profile, carvyl propionate, cis-(+/-)- can be utilized as a chemical probe to investigate the function of olfactory receptors. By studying how this specific molecule interacts with different receptors, scientists can "deconvolute" or identify the specific receptors responsible for the perception of minty and fruity scents. This research contributes to a broader understanding of the signal transduction pathways that are initiated upon odorant binding, leading to the perception of smell.

Carvyl propionate, as a derivative of carveol (B46549), is part of the broader family of menthane monoterpenoids. hmdb.ca These compounds are synthesized in plants through complex biosynthetic pathways. Studying the formation and modification of compounds like carvyl propionate can provide insights into the enzymatic processes involved in their creation. Furthermore, understanding how microorganisms and other biological systems biotransform carvyl propionate can reveal novel enzymatic activities and metabolic pathways. This knowledge can be applied to the biotechnological production of valuable flavor and fragrance compounds.

Potential in Materials Science as a Specialty Chemical Building Block

The chemical structure of carvyl propionate, cis-(+/-)- presents opportunities for its use as a specialty chemical building block in materials science. The presence of a reactive double bond within the cyclohexene (B86901) ring and the ester functionality allows for a variety of chemical modifications. These reactive sites could be exploited to synthesize novel polymers or other materials with unique properties. For instance, the double bond could be used in polymerization reactions, or the ester could be modified to create new functional groups. While this area of application is less explored than its role in fragrances, the potential for carvyl propionate, cis-(+/-)- to serve as a versatile starting material for new materials is an active area of research interest.

Exploration of Carvyl Propionate Derivatives as Polymer Precursors

The development of sustainable polymers from renewable resources is a significant goal in modern chemistry. flavscents.com Terpenes and their derivatives, such as carvone (B1668592), have been identified as promising bio-based monomers. nist.gov Research into carvone-based polymers offers a blueprint for the potential exploration of carvyl propionate derivatives as polymer precursors.

Scientists have successfully synthesized a variety of polymers from carvone, demonstrating its versatility as a monomer. For instance, carvone has been chemically transformed into cyclic exo-methylene conjugated dienes, which then undergo cationic polymerization to produce cycloolefin polymers with high glass transition temperatures. nih.gov Furthermore, carvone has been converted into lactones that can be polymerized to form functional biorenewable polyesters. thegoodscentscompany.combyjus.com These polyesters can be further modified to create materials like polyurethane thermosets. nist.gov The development of hydrophilic polymers from carvone (meth)acrylate monomers has also been reported, expanding the potential applications of terpene-based polymers to aqueous environments. researchgate.net

Given that carvyl propionate shares the same terpene backbone as carvone, it is plausible that it could be similarly functionalized and polymerized. The propionate group could potentially influence the polymerization process and the final properties of the polymer, offering a pathway to new materials with unique characteristics. The table below summarizes the types of polymers synthesized from the analogous compound, carvone, highlighting the potential for carvyl propionate.

Table 1: Polymers Derived from the Analogous Compound, Carvone

| Polymer Type | Monomer Derivative | Polymerization Method | Key Findings |

|---|---|---|---|

| Cycloolefin Polymers | Carvone-derived cyclic diene | Cationic Polymerization | Resulted in polymers with high glass transition temperatures (>110 °C). nih.gov |

| Polyesters | Carvone-derived lactones | Ring-Opening Polymerization | Produced aliphatic polyesters with low glass transition temperatures. thegoodscentscompany.combyjus.com |

| Polyurethanes | Carvone-derived polyols | Polyaddition | Created mechanically robust thermoplastic polyurethanes. nist.gov |

| (Meth)acrylate Polymers | Carvone (meth)acrylate | Free Radical Polymerization | Generated novel hydrophilic and amphiphilic polymers. researchgate.net |

Integration into Advanced Materials for Engineered Properties

The integration of carvone-derived units into polymers has been shown to engineer specific and desirable properties in advanced materials. For example, the incorporation of carvone-based polyols into polyurethane thermosets allows for the tuning of mechanical properties. nist.gov The resulting materials exhibit a range of characteristics from soft elastomers to rigid plastics, depending on the composition of the polymer.

Furthermore, the functional groups present in carvone derivatives, such as double bonds, can be used for post-polymerization modifications, including crosslinking to create thermoset materials. thegoodscentscompany.combyjus.com Recently, a recyclable carvone-based epoxy thermoset system has been developed that exhibits body-temperature triggered shape memory, showcasing the potential for creating smart and sustainable materials from terpene derivatives. nih.gov

The presence of the propionate ester in carvyl propionate introduces an additional functional group that could be exploited in the design of advanced materials. This ester group could influence properties such as solubility, polarity, and degradability, offering a route to materials with tailored functionalities. The potential to create biodegradable polymers is particularly noteworthy, as the ester linkage is susceptible to hydrolysis.

Agricultural Research Applications of Carvyl Propionate, cis-(+/-)- (e.g., Pheromone Research, Plant-Insect Interactions, excluding Pesticide Use or Toxicity)

The intricate chemical communication between plants and insects, as well as the regulation of plant growth, are critical areas of agricultural research. Monoterpenes and their derivatives play a significant role in these processes. While specific research on carvyl propionate, cis-(+/-)- is limited, studies on analogous compounds provide a framework for its potential research applications.

Investigation of Insect Olfactory Response to Carvyl Propionate, cis-(+/-)- Analogs

Insects rely on their sophisticated olfactory system to detect a vast array of volatile organic compounds for locating host plants, mates, and oviposition sites. nih.gov The insect olfactory system is comprised of various receptors, including odorant receptors (ORs), ionotropic receptors (IRs), and gustatory receptors (GRs), which are expressed in olfactory sensory neurons (OSNs). elifesciences.org The interaction of volatile compounds with these receptors triggers a neural response that guides insect behavior. nih.gov

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli, providing a means to screen for behaviorally active compounds. researchgate.net While no specific EAG studies on carvyl propionate, cis-(+/-)- were found, research on related esters and monoterpenes indicates that such compounds can elicit olfactory responses in insects. For example, some carboxylesterases, which are involved in degrading odorants, play a crucial role in the perception of ester pheromones and plant volatiles. researchgate.net

Given that carvyl propionate is an ester, it is a plausible candidate for investigation as a modulator of insect behavior. Research into the olfactory responses of various insect species to a range of carvyl esters (e.g., carvyl acetate, carvyl butyrate) could reveal species-specific attractant or repellent properties. Such studies would contribute to a deeper understanding of the structure-activity relationships in insect olfaction and could inform the development of novel strategies for pest management that are not reliant on toxicity.

Research on Plant Growth Modulatory Effects (Mechanistic)

Monoterpenes are known to influence plant growth and development. researchgate.net Research on carvone, the ketone analog of carvyl alcohol (the precursor to carvyl propionate), has revealed specific mechanistic effects on plant cellular processes. For instance, (-)-carvone (B1668593) has been shown to target microtubules, which are essential components of the plant cytoskeleton involved in cell division and elongation. nih.gov This interference with microtubule dynamics can lead to the inhibition of root growth.

Furthermore, studies have indicated that (S)-carvone can interfere with the signaling pathways involved in the production of plant defense compounds and can modulate the expression of genes related to stress responses, such as glutathione (B108866) S-transferase genes. researchgate.net It has also been suggested that carvone can affect isoprenoid metabolism by inhibiting key enzymes in the mevalonate (B85504) pathway, which is crucial for the synthesis of various plant hormones and other essential molecules. researchgate.net

These findings suggest that carvyl propionate, cis-(+/-)-, could also possess plant growth modulatory properties. Mechanistic studies could explore its effects on key cellular targets and signaling pathways, such as:

Hormonal signaling: Investigating the influence of carvyl propionate on the biosynthesis and signaling of major plant hormones like auxins, gibberellins, and cytokinins. byjus.com

Gene expression: Analyzing changes in the plant transcriptome in response to carvyl propionate treatment to identify regulated genes and pathways.

Enzyme activity: Assessing the impact of the compound on key enzymes involved in plant growth and development.

Understanding the mechanistic basis of how carvyl propionate, cis-(+/-)- affects plant physiology could lead to new research tools for studying plant development and stress responses.

Future Research Directions and Unanswered Questions for Carvyl Propionate, Cis +/

Development of Novel and Highly Stereoselective Synthetic Routes for Specific Isomers of Carvyl Propionate (B1217596)

The biological and material properties of chiral molecules are often intrinsically linked to their specific stereochemistry. For carvyl propionate, which possesses two stereocenters, four possible stereoisomers exist. However, the commercially available form is often a mixture of isomers. A significant and foundational area of future research lies in the development of synthetic methodologies that can produce each of the four stereoisomers—(1R,5R), (1S,5S), (1R,5S), and (1S,5R)—in high purity.

Currently, the synthesis of carvyl propionate is often achieved through the esterification of carveol (B46549) with propionic acid or its derivatives. While this is effective for producing mixtures, achieving high stereoselectivity is a considerable challenge. Future research should focus on asymmetric synthesis strategies. This could involve the use of chiral catalysts or reagents to control the stereochemical outcome of the esterification reaction. rsc.orgnih.gov Another promising avenue is the application of chemoenzymatic synthesis, which utilizes enzymes' inherent stereoselectivity to produce specific isomers. nih.govfrontiersin.org Lipases, for instance, could be screened for their ability to selectively esterify a specific enantiomer of carveol or to resolve a racemic mixture of carvyl propionate.

The development of such stereoselective routes would be a critical enabler for all other areas of research on this compound, as it would allow for the systematic evaluation of the properties of each individual isomer.

Table 1: Potential Stereoselective Synthetic Strategies for Carvyl Propionate Isomers

| Synthetic Approach | Potential Catalyst/Reagent | Target Isomer(s) | Anticipated Challenges |

| Asymmetric Catalysis | Chiral Lewis acids, organocatalysts | Enantiomerically pure carvyl propionates | Catalyst design, reaction optimization |

| Chemoenzymatic Synthesis | Lipases, esterases | Specific enantiomers or diastereomers | Enzyme screening, stability, and cost |

| Chiral Pool Synthesis | Starting from enantiopure carveol | Specific diastereomers | Availability and cost of starting material |

Elucidation of Undiscovered Mechanistic Biological Interactions and Molecular Targets of Carvyl Propionate, cis-(+/-)-

The biological activities of terpenoids are vast and well-documented, ranging from antimicrobial and anti-inflammatory to insecticidal properties. nih.govnih.gov Carvone (B1668592), a chemical precursor to carvyl propionate, has itself been the subject of pharmacological studies. researchgate.netresearchgate.net However, the specific biological interactions and molecular targets of cis-(+/-)-carvyl propionate are largely unknown.

Future research should embark on a comprehensive screening of the biological activities of this compound and its individual isomers. This would involve a battery of in vitro assays to assess its potential as an antimicrobial, antioxidant, anti-inflammatory, or cytotoxic agent. For instance, its effect on various microbial strains could be quantified, and its ability to modulate inflammatory pathways in cell cultures could be investigated. e3s-conferences.org